molecular formula C12H15Cl2NO4S B254722 4-(2,5-Dichloro-4-ethoxybenzenesulfonyl)morpholine

4-(2,5-Dichloro-4-ethoxybenzenesulfonyl)morpholine

Cat. No. B254722
M. Wt: 340.2 g/mol
InChI Key: FNVOTAYPBHPRNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,5-Dichloro-4-ethoxybenzenesulfonyl)morpholine, also known as DCB-DM, is a chemical compound that has been widely used in scientific research. It belongs to the class of sulfonyl-containing compounds and has been studied for its potential applications in various fields, including medicinal chemistry, material science, and biochemistry.

Mechanism of Action

The mechanism of action of 4-(2,5-Dichloro-4-ethoxybenzenesulfonyl)morpholine involves the formation of a covalent bond between the sulfonyl group of this compound and the nucleophilic amino acid residues of the protein. This can result in the modification of the protein's structure and function. The modification can be reversible or irreversible, depending on the reaction conditions and the nature of the amino acid residue.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the protein or peptide being modified. For example, this compound can inhibit the activity of enzymes, such as proteases and kinases, by modifying their active sites. It can also affect the binding affinity of proteins to their ligands by modifying their binding sites. In addition, this compound can induce conformational changes in proteins, which can affect their stability and aggregation behavior.

Advantages and Limitations for Lab Experiments

4-(2,5-Dichloro-4-ethoxybenzenesulfonyl)morpholine has several advantages as a reagent for protein modification. It is highly reactive and can form stable covalent bonds with proteins under mild reaction conditions. It is also selective and can target specific amino acid residues in proteins. However, this compound has some limitations as well. It can modify multiple amino acid residues in a protein, which can complicate the interpretation of experimental results. In addition, the modification can be irreversible, which can limit the use of this compound in certain applications.

Future Directions

There are several future directions for the use of 4-(2,5-Dichloro-4-ethoxybenzenesulfonyl)morpholine in scientific research. One direction is the development of new methods for the site-specific modification of proteins using this compound. Another direction is the application of this compound in the study of protein conformational changes and aggregation behavior. In addition, this compound can be used in the development of new protein-based materials and biosensors. Finally, the use of this compound in the study of protein-protein interactions and signaling pathways can provide new insights into cellular processes.

Synthesis Methods

The synthesis of 4-(2,5-Dichloro-4-ethoxybenzenesulfonyl)morpholine involves the reaction of 2,5-dichloro-4-ethoxybenzenesulfonyl chloride with morpholine in the presence of a base, such as triethylamine. The reaction yields this compound as a white solid with a melting point of 144-146 °C. The purity of this compound can be determined by various analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Scientific Research Applications

4-(2,5-Dichloro-4-ethoxybenzenesulfonyl)morpholine has been extensively used in scientific research as a reagent for the modification of proteins and peptides. It can react with amino acids, such as cysteine and lysine, to form covalent bonds, which can be used for site-specific labeling and cross-linking of proteins. This compound has also been used as a ligand for the purification of proteins and as a fluorescence quencher for the study of protein-protein interactions.

properties

Molecular Formula

C12H15Cl2NO4S

Molecular Weight

340.2 g/mol

IUPAC Name

4-(2,5-dichloro-4-ethoxyphenyl)sulfonylmorpholine

InChI

InChI=1S/C12H15Cl2NO4S/c1-2-19-11-7-10(14)12(8-9(11)13)20(16,17)15-3-5-18-6-4-15/h7-8H,2-6H2,1H3

InChI Key

FNVOTAYPBHPRNI-UHFFFAOYSA-N

SMILES

CCOC1=CC(=C(C=C1Cl)S(=O)(=O)N2CCOCC2)Cl

Canonical SMILES

CCOC1=CC(=C(C=C1Cl)S(=O)(=O)N2CCOCC2)Cl

Origin of Product

United States

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